molecular formula C15H25NO4 B176420 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine CAS No. 142355-80-4

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine

Cat. No.: B176420
CAS No.: 142355-80-4
M. Wt: 283.36 g/mol
InChI Key: MTQBOSAYKRQDRQ-FNORWQNLSA-N
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Description

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine is a chemical compound with the molecular formula C15H25NO4. It is a piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a methoxy-oxo-butenyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine typically involves the following steps:

    Protection of Piperidine: The piperidine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Alkylation: The protected piperidine is then alkylated with 4-methoxy-4-oxo-2-butenyl bromide under basic conditions to introduce the methoxy-oxo-butenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, while the methoxy-oxo-butenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-(4-Hydroxy-4-oxo-2-butenyl)piperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-Boc-4-(4-Methoxy-4-oxo-2-pentenyl)piperidine: Similar structure but with a different alkyl chain length.

Uniqueness

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

tert-butyl 4-[(E)-4-methoxy-4-oxobut-2-enyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-10-8-12(9-11-16)6-5-7-13(17)19-4/h5,7,12H,6,8-11H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQBOSAYKRQDRQ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440103
Record name tert-Butyl 4-[(2E)-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142355-80-4
Record name tert-Butyl 4-[(2E)-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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